![molecular formula C21H18N2O2S B2890700 3-(3-甲氧基苄基)-7-(2-甲苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1207006-12-9](/img/structure/B2890700.png)

3-(3-甲氧基苄基)-7-(2-甲苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

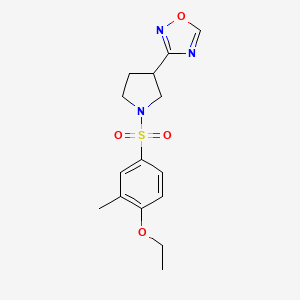

This compound is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which were developed as EZH2 inhibitors . EZH2 is a protein that has been identified as a potential target for antitumor agents .

Synthesis Analysis

The compound was synthesized via structural modifications of tazemetostat . Tazemetostat is a small molecule inhibitor of EZH2 and has been used as a starting point for the development of new EZH2 inhibitors .科学研究应用

抗菌和抗炎应用

- 噻吩并[2,3-d]嘧啶衍生物,包括与 3-(3-甲氧基苄基)-7-(2-甲苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮 相关的化合物,已显示出显着的抗菌和抗炎活性。这些化合物对真菌、细菌和炎症表现出显着的活性,突出了它们在治疗应用中的潜力 (Tolba 等,2018)。

促性腺激素释放激素 (GnRH) 拮抗剂

- 某些噻吩并[2,3-d]嘧啶衍生物已被确定为人类促性腺激素释放激素受体的有效口服拮抗剂。这些化合物通过结构优化已开发用于治疗用途,表明它们与内分泌相关治疗有关 (Miwa 等,2011)。

用于药物发现的 ROCK 抑制剂

- 噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物已被发现作为一类新的 ROCK 抑制剂。它们在降低 ROCK 下游信号蛋白的磷酸化水平方面显示出显着的潜力,影响细胞形态和迁移。这一发现为针对 ROCK 的药物发现提供了有希望的线索 (Miao 等,2020)。

促黄体激素释放激素 (LHRH) 受体拮抗剂

- 噻吩并[2,3-d]嘧啶-2,4-二酮衍生物已被开发为人类促黄体激素释放激素受体的有效且口服活性非肽拮抗剂。这一发展表明它们在治疗性激素依赖性疾病方面的潜力 (Sasaki 等,2003)。

A3 腺苷受体拮抗剂

- 吡唑并[4,3-d]嘧啶衍生物的结构优化导致了有效且选择性的人类 A3 腺苷受体拮抗剂的产生。这项研究表明噻吩并[2,3-d]嘧啶衍生物在受体-配体识别和药物应用中的潜在用途 (Squarcialupi 等,2016)。

缓蚀

- 与噻吩并[2,3-d]嘧啶-4(3H)-酮在结构上相似的吡啶并嘧啶酮衍生物已显示出作为酸性介质中碳钢的缓蚀剂的有效性。这种应用展示了噻吩并[2,3-d]嘧啶衍生物在药物用途之外的多功能性 (Abdallah 等,2018)。

抗肿瘤活性

- 噻吩并[3,2-d]嘧啶和噻吩并三唑嘧啶衍生物对包括乳腺腺癌、宫颈癌和结肠癌在内的各种人类癌细胞系表现出有效的抗肿瘤活性。这强调了它们作为化疗剂的潜力 (Hafez 和 El-Gazzar,2017)。

固态荧光特性

- 苯并[4,5]噻吩并[3,2-d]嘧啶 5,5-二氧化物,包括类似于噻吩并[2,3-d]嘧啶-4(3H)-酮的化合物,表现出强烈的固态荧光。此特性可用于材料科学和成像应用 (Yokota 等,2012)。

抗菌活性

- 噻吩并[2,3-d]嘧啶-4-酮衍生物已显示出不同程度的抗菌和抗真菌作用。这些化合物显示出作为抗病原菌和真菌的抗菌剂的潜力 (Gaber 等,2010)。

作用机制

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This disruption in energy metabolism leads to a decrease in ATP production, which is crucial for the survival and reproduction of the bacteria .

Pharmacokinetics

The compound’s effectiveness suggests it has sufficient bioavailability to reach its target and exert its effects .

Result of Action

The inhibition of Cyt-bd leads to a disruption in the energy metabolism of Mycobacterium tuberculosis . This results in a decrease in ATP production, leading to the death of the bacteria . The compound has been found to exhibit significant antimycobacterial activity .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factorstuberculosis H37Rv compared to N0145 . This may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

生化分析

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit the Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

3-[(3-methoxyphenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It influences cell function by inhibiting the Cyt-bd, thereby disrupting the energy metabolism of the bacteria .

Molecular Mechanism

The compound exerts its effects at the molecular level by inhibiting the Cyt-bd enzyme. This inhibition occurs through the compound binding to the active site of the enzyme, preventing it from carrying out its function in energy metabolism .

Temporal Effects in Laboratory Settings

The effects of 3-[(3-methoxyphenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one over time in laboratory settings have not been extensively studied. It has been observed that some compounds in the thienopyrimidinone class exhibit significant antimycobacterial activity .

Metabolic Pathways

The compound is involved in the metabolic pathway of energy metabolism in Mycobacterium tuberculosis, where it inhibits the Cyt-bd enzyme

属性

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-14-6-3-4-9-17(14)18-12-26-20-19(18)22-13-23(21(20)24)11-15-7-5-8-16(10-15)25-2/h3-10,12-13H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOZQQOAOJARQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2890622.png)

![ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2890623.png)

![5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline](/img/structure/B2890624.png)

![4-Phenyl-6-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2890627.png)

![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2890631.png)

![2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2890634.png)

![N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2890637.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)